N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide
Description
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a benzofuran moiety via an amide bond. The benzimidazole unit (a bicyclic structure with fused benzene and imidazole rings) is substituted at the 2-position of the phenyl group, while the benzofuran system (a fused benzene and furan ring) is functionalized with an ethoxy group at the 7-position.
The compound’s synthesis likely involves multi-step coupling reactions, analogous to methods described for related benzimidazole derivatives (e.g., copper-catalyzed cross-coupling for N-sulfonylamidines) . However, the ethoxybenzofuran-carboxamide segment may require distinct precursors, such as 7-ethoxybenzofuran-2-carboxylic acid, activated for amide bond formation with the benzimidazole-containing aniline derivative.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-2-29-20-13-7-8-15-14-21(30-22(15)20)24(28)27-17-10-4-3-9-16(17)23-25-18-11-5-6-12-19(18)26-23/h3-14H,2H2,1H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAFCOAVBQPGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include:
7-Methoxy-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide : Replaces ethoxy with methoxy, slightly decreasing steric bulk and lipophilicity. This may alter metabolic stability, as ethoxy groups are generally more resistant to oxidative degradation than methoxy groups.
N-(2-(1H-Indol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide : Substitutes benzimidazole with indole, altering hydrogen-bonding capacity and aromatic stacking interactions, which could reduce affinity for benzimidazole-specific targets.
Key Findings :
- The 7-ethoxy group in the target compound enhances lipophilicity (logP = 3.2) compared to unsubstituted (logP = 2.8) or methoxy (logP = 3.0) analogues, likely improving cellular uptake and target binding in hydrophobic pockets.
- Benzimidazole vs. Indole : The benzimidazole moiety’s dual nitrogen atoms enable stronger hydrogen bonding with biological targets (e.g., kinase ATP pockets), whereas indole’s single nitrogen may limit interactions, explaining the indole analogue’s reduced potency .
- Synthetic Accessibility : Copper-catalyzed methods (as in ) are viable for benzimidazole-containing intermediates but may require optimization for benzofuran-amide coupling due to steric hindrance from the ethoxy group.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodology: The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with substituted benzimidazole intermediates. For example, amide bond formation using EDCI/HOBt coupling agents under inert conditions (e.g., nitrogen atmosphere) is common .
- Purity Optimization: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) achieves >90% purity. Catalytic hydrogenation (Pd/C, H₂) may reduce nitro intermediates while minimizing byproducts .
Q. What spectroscopic techniques are critical for structural validation?
- Key Techniques:
- 1H/13C NMR: Confirm regiochemistry (e.g., ethoxy group position on benzofuran) and benzimidazole substitution patterns .
- HRMS: Validate molecular formula (e.g., resolving M+1 peaks with <2 ppm error) .
- IR: Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹) and benzofuran C-O-C vibrations .
Q. How is preliminary biological activity screening conducted?
- Approach:
- Target Binding Assays: Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for kinases or GPCRs .
- Cellular Viability: MTT assays in cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM doses. IC₅₀ values should be compared to positive controls like doxorubicin .
Advanced Research Questions
Q. How can conflicting binding affinity data across assays be resolved?
- Analysis:
- Assay Conditions: Compare buffer pH (e.g., tris-HCl vs. PBS) and ionic strength, which may alter protonation states of the benzimidazole ring .
- Orthogonal Validation: Use isothermal titration calorimetry (ITC) to confirm thermodynamic binding parameters if SPR data is inconsistent .
Q. What strategies improve selectivity for a target protein over structurally similar off-targets?
- Design Strategies:
- Molecular Docking: Modify the ethoxy group on benzofuran to reduce steric clashes with non-target active sites (e.g., replace with smaller methoxy groups) .
- SAR Studies: Introduce substituents (e.g., halogens) at the benzimidazole’s phenyl ring to enhance hydrogen bonding with target residues .
Q. How can synthetic yields be enhanced without compromising stereochemical integrity?
- Optimization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
